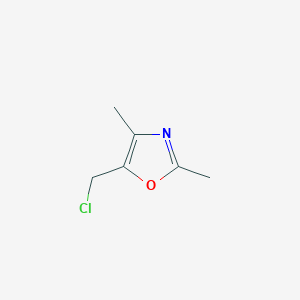
Methoxycarbonylphosphonic Acid
Übersicht
Beschreibung
It is a useful research chemical and has various applications in scientific research and industry.
Vorbereitungsmethoden
Methoxycarbonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol . Industrial production methods often involve large-scale synthesis in cGMP synthesis workshops, ensuring high purity and quality.
Analyse Chemischer Reaktionen
Methoxycarbonylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and bromotrimethylsilane . Major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of dialkyl esters with BTMS results in the formation of phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Methoxycarbonylphosphonic acid has a wide range of scientific research applications. It is used in the synthesis of various organophosphorus compounds, which have applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in the synthesis of phosphonates and bisphosphonates, which are important in medicinal and industrial chemistry . In biology and medicine, phosphonates derived from this compound are used as antiviral and anticancer agents . In industry, it is used in the production of polymers, ion exchange materials, and catalysts .
Wirkmechanismus
The mechanism of action of methoxycarbonylphosphonic acid involves its ability to form stable carbon-to-phosphorus bonds, which increases its chemical and enzymatic stability . This stability allows it to interact with various molecular targets and pathways, making it effective in its applications. For example, in medicinal chemistry, phosphonates derived from this compound inhibit enzymes involved in bone resorption, making them useful in the treatment of bone diseases .
Vergleich Mit ähnlichen Verbindungen
Methoxycarbonylphosphonic acid is similar to other phosphonates, such as hydroxy- and amino-phosphonates, which also have stable carbon-to-phosphorus bonds . this compound is unique due to its specific molecular structure and reactivity. Similar compounds include phosphoric acid, phosphinic acid, and other organophosphorus compounds . These compounds share similar properties but differ in their specific applications and reactivity.
Eigenschaften
IUPAC Name |
methoxycarbonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-7-2(3)8(4,5)6/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPJLADNCZNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446314 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55920-68-8 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)



![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)





![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)

